molecular formula C18H12N2O5 B11678619 4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid

4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid

Cat. No.: B11678619
M. Wt: 336.3 g/mol
InChI Key: LXHVLHODSDJMDA-UVTDQMKNSA-N
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Description

4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID typically involves the condensation of a diazinane derivative with a benzoic acid derivative. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by refluxing and acidic workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced diazinane derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as cyclin-dependent kinases, which play a role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and higher potency in cytotoxic assays .

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

4-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C18H12N2O5/c21-15-14(10-11-6-8-12(9-7-11)17(23)24)16(22)20(18(25)19-15)13-4-2-1-3-5-13/h1-10H,(H,23,24)(H,19,21,25)/b14-10-

InChI Key

LXHVLHODSDJMDA-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C(=O)NC2=O

Origin of Product

United States

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